molecular formula C9H15NO2 .C7H6O3 B000041 Aceclidine salicylate CAS No. 6821-59-6

Aceclidine salicylate

Cat. No.: B000041
CAS No.: 6821-59-6
M. Wt: 307.34 g/mol
InChI Key: RGVBDFIRGIDMNP-UHFFFAOYSA-N
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Description

Aceclidine salicylate is a compound that combines aceclidine, a parasympathomimetic agent, with salicylate, a derivative of salicylic acid. Aceclidine is known for its use in ophthalmology, particularly in the treatment of glaucoma, due to its ability to reduce intraocular pressure by acting as a muscarinic acetylcholine receptor agonist . Salicylate, on the other hand, is widely recognized for its anti-inflammatory and analgesic properties.

Scientific Research Applications

Aceclidine salicylate has a wide range of scientific research applications:

Mechanism of Action

Aceclidine acts as a muscarinic acetylcholine receptor agonist . This action leads to a decrease in intraocular pressure, making it useful in the treatment of narrow-angle glaucoma .

Safety and Hazards

Aceclidine is generally safe for use, but it can cause side effects such as increased salivation and bradycardia (in excessive doses) . The safety data sheet for Aceclidine suggests that if inhaled or ingested, medical attention should be sought immediately .

Future Directions

Aceclidine is being explored for its potential in treating presbyopia . It targets different muscarinic receptors than pilocarpine, leading to a lower corresponding myopic shift in patients while still producing a miotic pupil . This makes it a promising candidate for future research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aceclidine involves the reaction of quinuclidine with acetic anhydride to form 3-acetoxyquinuclidine . This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature conditions to ensure the desired product is obtained.

To prepare aceclidine salicylate, aceclidine is reacted with salicylic acid under appropriate conditions. The reaction involves the formation of an ester bond between the hydroxyl group of salicylic acid and the acetoxy group of aceclidine. This process may require a dehydrating agent to facilitate the esterification reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the composition and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Aceclidine salicylate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield aceclidine and salicylic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinuclidine moiety, leading to the formation of oxidized derivatives.

    Substitution: The acetoxy group in aceclidine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Aceclidine and salicylic acid.

    Oxidation: Oxidized derivatives of aceclidine.

    Substitution: Substituted aceclidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aceclidine salicylate is unique due to its combination of muscarinic receptor agonism and anti-inflammatory properties. This dual action makes it particularly effective in reducing intraocular pressure while also providing analgesic and anti-inflammatory benefits. Additionally, its selective action on muscarinic receptors minimizes the risk of systemic side effects compared to non-selective cholinergic agonists .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl acetate;2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.C7H6O3/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;8-6-4-2-1-3-5(6)7(9)10/h8-9H,2-6H2,1H3;1-4,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVBDFIRGIDMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2CCC1CC2.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90987715
Record name 2-Hydroxybenzoic acid--1-azabicyclo[2.2.2]octan-3-yl acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90987715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6821-59-6
Record name Aceclidine salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006821596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxybenzoic acid--1-azabicyclo[2.2.2]octan-3-yl acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90987715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aceclidine salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACECLIDINE SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCC2GG434J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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